molecular formula C24H23FN2O B566018 1-(5-Fluoropentyl)-N-naphthalen-2-ylindole-3-carboxamide CAS No. 1797883-78-3

1-(5-Fluoropentyl)-N-naphthalen-2-ylindole-3-carboxamide

Cat. No. B566018
M. Wt: 374.459
InChI Key: NQVUCORTOJUJIB-UHFFFAOYSA-N
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Description

“1-(5-Fluoropentyl)-N-naphthalen-2-ylindole-3-carboxamide” is also known as AM-2201 . It belongs to the group of synthetic cannabinoids . It’s a potent agonist of both the CB1 receptor and the CB2 receptor .


Molecular Structure Analysis

The molecular formula of this compound is C24H22FNO . The InChI key is NQVUCORTOJUJIB-UHFFFAOYSA-N . The compound has a chiral center at the C-2 carbon of the oxobutan-2-yl sidechain .


Chemical Reactions Analysis

The compound’s stability and transformation products were studied in a research paper . The majority of the investigated synthetic cannabinoids, excluding the selected human metabolites, were recalcitrant to microbial degradation in sewage systems over a period of 29 days .


Physical And Chemical Properties Analysis

The compound has a molar mass of 374.4506 g/mol . Further physical and chemical properties are not explicitly mentioned in the available resources.

Safety And Hazards

AM-2201 is a Schedule I controlled substance in the United States . Convulsions have been reported, including at doses as low as 10 mg . It is significantly more toxic than earlier synthetic cannabinoid drugs .

properties

IUPAC Name

1-(5-fluoropentyl)-N-naphthalen-2-ylindole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O/c25-14-6-1-7-15-27-17-22(21-10-4-5-11-23(21)27)24(28)26-20-13-12-18-8-2-3-9-19(18)16-20/h2-5,8-13,16-17H,1,6-7,14-15H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVUCORTOJUJIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CN(C4=CC=CC=C43)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401342318
Record name 5F-NNEI 2'-naphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401342318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoropentyl)-N-naphthalen-2-ylindole-3-carboxamide

CAS RN

1797883-78-3
Record name 1-(5-Fluoropentyl)-N-2-naphthalenyl-1H-indole-3-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797883783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(5-FLUOROPENTYL)-N-2-NAPHTHALENYL-1H-INDOLE-3-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88GAY7K3RP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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